2-(3-溴-1H-吡唑-1-基)乙醇

描述

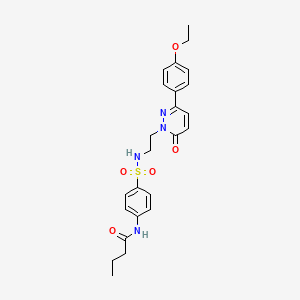

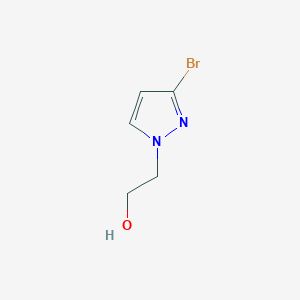

“2-(3-Bromo-1H-pyrazol-1-yl)ethanol” is a chemical compound with the CAS Number: 1233525-80-8 . It has a molecular weight of 191.03 and its IUPAC name is 2-(3-bromo-1H-pyrazol-1-yl)ethan-1-ol . The compound is typically stored in a dry environment at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for “2-(3-Bromo-1H-pyrazol-1-yl)ethanol” is 1S/C5H7BrN2O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2 . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

While specific chemical reactions involving “2-(3-Bromo-1H-pyrazol-1-yl)ethanol” are not available, pyrazoles in general are known to undergo various chemical reactions. For instance, they can be formed through the reaction of 1,3-diols with arylhydrazines .Physical And Chemical Properties Analysis

“2-(3-Bromo-1H-pyrazol-1-yl)ethanol” is a solid or liquid at room temperature .科学研究应用

多取代吡唑和异恶唑的合成

研究人员开发了一种组装多取代吡唑和异恶唑的方法,利用由涉及 3-酰基-4,5-二氢呋喃的反应衍生的 2-(吡唑-4-基)-和 2-(异恶唑-4-基)乙醇。这些化合物中醇部分的转化允许产生生物活性衍生物和抗肿瘤剂,证明了该化合物在合成具有潜在生物活性的复杂分子结构中的效用 (Chagarovskiy 等人,2016)。

电催化多组分转化

已开发出一种电催化方法来合成 1,4-二氢吡喃[2,3-c]吡唑衍生物,利用乙醇的电生成阴离子。该方法强调了一种高效且绿色的合成途径,展示了 2-(3-溴-1H-吡唑-1-基)乙醇在环境友好介质中通过多组分反应生成复杂吡唑衍生物的应用 (Vafajoo 等人,2015)。

与金属离子的配位行为

对 2-(3-溴-1H-吡唑-1-基)乙醇衍生物与各种金属离子(如 Pd(II)、Zn(II) 和 Cu(II))的配位行为的研究提供了对金属配合物合成的见解,该配合物在催化和材料科学中具有潜在应用。配体结构的多功能性允许形成具有不同几何形状和核数的配合物,表明其在新型配位化合物的开发中具有潜在的效用 (Muñoz 等人,2011)。

水溶性纳米颗粒的开发

还对生物活性吡唑衍生物(包括 2-(4-溴-3,5-二苯基-吡唑-1-基)-乙醇)包封在树状聚合物中以开发水溶性制剂进行了研究。这种方法解决了与生物活性化合物通常相关的溶解性挑战,证明了该化合物在创建基于纳米粒子的药物递送系统中的潜力,该系统可以提高疏水性药物的生物利用度和治疗效果 (Alfei 等人,2021)。

安全和危害

The compound is classified under the GHS07 hazard class . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed: call a poison center/doctor if you feel unwell (P301+P312) .

作用机制

Target of Action

The primary targets of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol are currently unknown. This compound is a derivative of pyrazole, a heterocyclic compound that has been found to have a broad range of biological activities . .

Mode of Action

As a pyrazole derivative, it may interact with its targets through a variety of mechanisms, potentially including binding to enzymes or receptors, inhibiting or activating cellular pathways, or modulating gene expression

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could affect multiple pathways

Result of Action

The molecular and cellular effects of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol are currently unknown. As a pyrazole derivative, it may have a range of potential effects, including anti-inflammatory, antitumor, antidiabetic, and antiviral activities . .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 2-(3-Bromo-1H-pyrazol-1-yl)ethanol is not well-understood. Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity. The compound is stored at 2-8°C in a sealed, dry environment for stability .

属性

IUPAC Name |

2-(3-bromopyrazol-1-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2O/c6-5-1-2-8(7-5)3-4-9/h1-2,9H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAHRWYGGGKIOHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1Br)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1233525-80-8 | |

| Record name | 2-(3-bromo-1H-pyrazol-1-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-chloro-6-fluorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2813629.png)

![4-((1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2813632.png)

![Ethyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2813633.png)

![4-((1H-pyrazol-1-yl)methyl)-N-(benzo[d][1,3]dioxol-5-yl)piperidine-1-carboxamide](/img/structure/B2813636.png)

![4-(1'-(3-(dimethylamino)propyl)-1-ethyl-4'-hydroxy-2,5'-dioxo-1',5'-dihydrospiro[indoline-3,2'-pyrrol]-3'-ylcarbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2813638.png)

![2-(3-(Isopropylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2813639.png)

![N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2813641.png)

![7-(4-Benzylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2813643.png)

![3-[3-(4-methoxyphenyl)-4-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl]propanoic acid](/img/structure/B2813646.png)